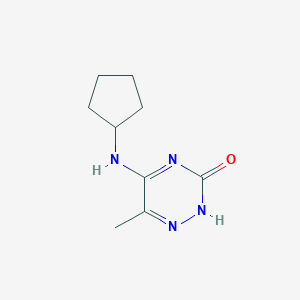![molecular formula C24H29N5O2S B254599 3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)
3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide is a complex organic compound that features a triazole ring, a morpholine ring, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized starting from 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
Reduction: The ketone is then reduced to the corresponding secondary alcohol using sodium borohydride.
Coupling with Morpholine: The final step involves coupling the triazole derivative with 2-(4-morpholinyl)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring and other functional groups can be reduced under specific conditions using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenylpropanamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the triazole ring could lead to various reduced triazole derivatives.
Scientific Research Applications
3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound’s unique structure may be explored for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: A precursor in the synthesis of the target compound.
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide: Another triazole derivative with similar structural features.
Uniqueness
3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide is unique due to its combination of a triazole ring, a morpholine ring, and a phenylpropanamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H29N5O2S |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C24H29N5O2S/c1-18-7-9-20(10-8-18)23-26-24(28-27-23)32-21(19-5-3-2-4-6-19)17-22(30)25-11-12-29-13-15-31-16-14-29/h2-10,21H,11-17H2,1H3,(H,25,30)(H,26,27,28) |
InChI Key |
LLEHSOKSEBNEQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCCN3CCOCC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCCN3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B254516.png)
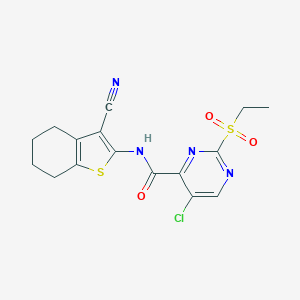
![5-CHLORO-N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-2-(ETHYLSULFONYL)-4-PYRIMIDINECARBOXAMIDE](/img/structure/B254518.png)
![4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B254522.png)
![5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)
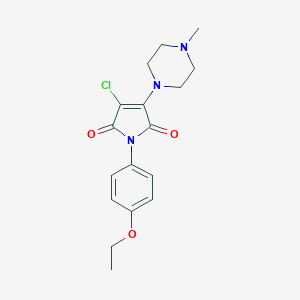
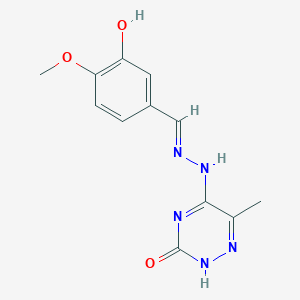
![6-methyl-5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254535.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)
![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)
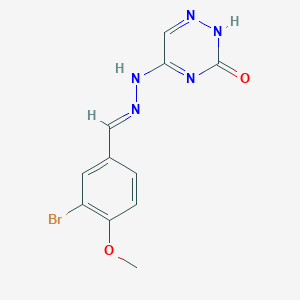
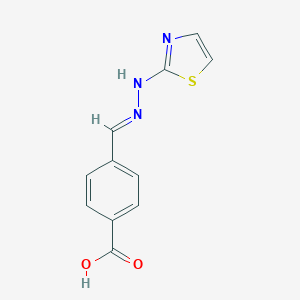
![PROPAN-2-YL 2-[(4-OXO-3-PHENYL-4H-CHROMEN-7-YL)OXY]PROPANOATE](/img/structure/B254541.png)
